
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of 10-chlorodecanol with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out under nucleophilic substitution conditions, where the hydroxyl group of 10-chlorodecanol reacts with the acyl chloride group of 2,3,4,5,6-pentafluorobenzoyl chloride to form the ester linkage . The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
化学反応の分析
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorodecyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 10-chlorodecanol and 2,3,4,5,6-pentafluorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the chlorodecyl group can be oxidized to a carboxylic acid or reduced to a decyl group.
科学的研究の応用
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as coatings, adhesives, and polymers.
作用機序
The mechanism of action of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate involves its interaction with various molecular targets and pathways. The pentafluorobenzoate moiety can engage in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
類似化合物との比較
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorobenzoic acid: This compound lacks the chlorodecyl group and is primarily used as a precursor in the synthesis of other fluorinated compounds.
2,3,4,5-Tetrafluorobenzoic acid: Similar to pentafluorobenzoic acid but with one less fluorine atom, affecting its reactivity and interactions.
10-Chlorodecyl benzoate: This compound lacks the fluorine atoms, resulting in different chemical and physical properties compared to this compound.
特性
CAS番号 |
253317-41-8 |
|---|---|
分子式 |
C17H20ClF5O2 |
分子量 |
386.8 g/mol |
IUPAC名 |
10-chlorodecyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C17H20ClF5O2/c18-9-7-5-3-1-2-4-6-8-10-25-17(24)11-12(19)14(21)16(23)15(22)13(11)20/h1-10H2 |
InChIキー |
ZKMAZQLQJOWAHS-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCl)CCCCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


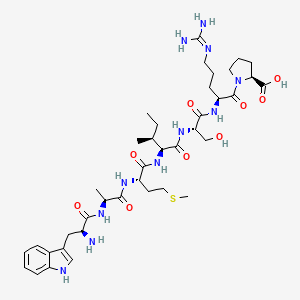
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
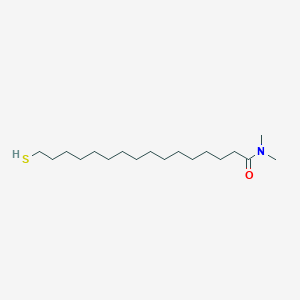
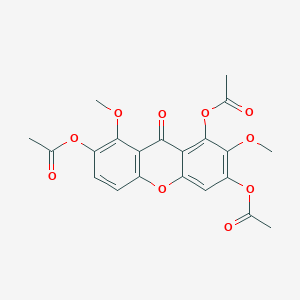
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
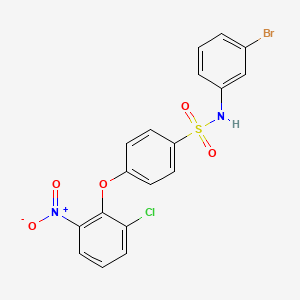
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
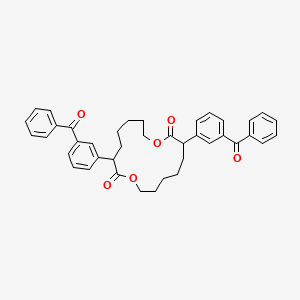
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
